TM5275 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

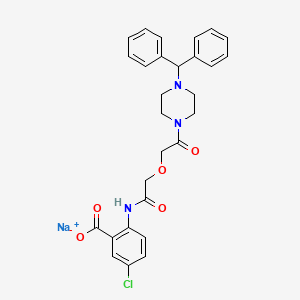

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHSGBIWNPQCQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Binding Site and Mechanism of Action of TM5275 on Plasminogen Activator Inhibitor-1 (PAI-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and TM5275

The TM5275 Binding Site on PAI-1

Key Features of the Binding Site:

-

-

The carboxychlorophenyl moiety of TM5275 is predicted to form two hydrogen bonds with the charged amino group of Lysine 122 (LYS122) , one directly and one mediated by a water molecule.

-

The chlorine atom is thought to form a halogen bond with Isoleucine 135 (ILE135) via a water molecule.

-

The central part of TM5275 likely forms a hydrogen bond with the backbone nitrogen of Glutamine 123 (GLN123) .

-

The terminal diphenyl fragment of TM5275 is predicted to bind in a small hydrophobic pocket and form a pi-cationic interaction with Lysine 104 (LYS104) .[4]

-

Mechanism of Action

The process can be summarized as follows:

Quantitative Data

The inhibitory potency of TM5275 has been quantified, providing a basis for its therapeutic potential.

| Parameter | Value | Reference |

| IC50 | 6.95 µM |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways

References

TM5275 sodium chemical structure and properties

Introduction

Chemical Structure and Physicochemical Properties

TM5275 is a carboxylic acid-derived compound, and its sodium salt enhances its solubility and oral absorption.

Table 1: Chemical and Physical Properties of TM5275 Sodium

| Property | Value | Reference |

| IUPAC Name | 5-Chloro-2-[[2-[2-[4-(Diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt | |

| CAS Number | 1103926-82-4 | |

| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | |

| Molecular Weight | 543.97 g/mol | |

| Purity | ≥95% - 99.57% | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Appearance | Crystalline solid |

Mechanism of Action

Beyond its role in fibrinolysis, TM5275 has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of caspase-9 and caspase-3, leading to downstream events like PARP cleavage. Furthermore, TM5275 exhibits anti-fibrotic properties by suppressing the proliferation and fibrogenic activity of hepatic stellate cells (HSCs). This is achieved, at least in part, by inhibiting the TGF-β1-stimulated phosphorylation of AKT.

Pharmacological Properties and Preclinical Data

TM5275 has been evaluated in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent.

In Vitro Efficacy

Table 2: In Vitro Activity of TM5275

| Assay | Cell Line | Endpoint | Result | Reference |

| PAI-1 Inhibition | Cell-free | IC₅₀ | 6.95 μM | |

| Cell Viability | Various human cancer cell lines | IC₅₀ | 9.7 - 60.3 μM | |

| Apoptosis Induction | HT1080, HCT116 | Caspase 3/7 activity | Dose-dependent increase | |

| Endothelial Cell Branching | HUVEC | Branching morphogenesis | Inhibition | |

| HSC Proliferation | HSC-T6 | Cell proliferation | Suppression of PAI-1 and TGF-β1 stimulated proliferation | |

| Fibrinolysis | Vascular Endothelial Cells | Fibrin clot dissolution | Enhanced |

In Vivo Efficacy

Table 3: In Vivo Activity of TM5275

| Animal Model | Study | Dosing | Key Findings | Reference |

| Rat Thrombosis Model | Arteriovenous shunt | 10 and 50 mg/kg, p.o. | Significantly lower blood clot weights | |

| Rat Thrombosis Model | Ferric chloride-induced | 1 and 3 mg/kg, p.o. | Increased time to primary occlusion | |

| Non-human Primate Thrombosis Model | Photochemical-induced | 10 mg/kg, p.o. | Increased time to primary occlusion | |

| Rat Liver Fibrosis Models | CDAA-fed and PS-mediated | Not specified | Ameliorated the development of hepatic fibrosis | |

| Mouse Intestinal Fibrosis Model | TNBS-induced | 50 mg/kg, p.o. | Decreased collagen deposition | |

| Mouse Lung Fibrosis Model | TGF-β1-induced | Not specified | Attenuated pulmonary fibrosis |

Pharmacokinetics

In rats, a 10 mg/kg oral dose of TM5275 resulted in a peak plasma concentration of 17.5 ± 5.2 μM. TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize TM5275.

Caspase 3/7 Activity Assay

This assay is used to quantify the induction of apoptosis.

-

Cell Seeding: Cancer cells (e.g., HT1080, HCT116) are seeded in multi-well plates and allowed to adhere.

-

Treatment: Cells are treated with increasing concentrations of TM5275 or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

-

Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to the cell lysates.

-

Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.

-

Data Analysis: Results are typically expressed as a fold change in activity compared to the vehicle-treated control cells.

In Vivo Thrombosis Model (Rat Arteriovenous Shunt)

This model assesses the antithrombotic efficacy of a compound.

-

Animal Preparation: Anesthetized rats are used. The carotid artery and jugular vein are exposed and cannulated.

-

Shunt Creation: An arteriovenous shunt containing a silk thread is established between the artery and the vein.

-

Compound Administration: TM5275 (e.g., 10 and 50 mg/kg) or vehicle is administered orally prior to the procedure.

-

Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period, allowing a thrombus to form on the silk thread.

-

Thrombus Measurement: The silk thread is removed, and the wet weight of the thrombus is determined.

-

Data Analysis: The thrombus weight in the TM5275-treated group is compared to that of the vehicle-treated group.

Clinical Development

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of TM5275: A PAI-1 Inhibitor, Not a Sodium Channel Modulator

For Immediate Release

Core Target and Mechanism of Action

Quantitative Selectivity Profile

| Target | IC50 (μM) | Notes |

| Plasminogen Activator Inhibitor-1 (PAI-1) | 6.95 | Primary target. |

| Other Serpin/Serine Protease Systems | > 100 | No significant interference observed at concentrations up to 100 μM. |

Experimental Protocols

The characterization of TM5275's selectivity and potency relies on established biochemical and cellular assays.

PAI-1 Inhibition Assay (IC50 Determination)

Methodology:

-

Procedure: a. PAI-1 is pre-incubated with varying concentrations of TM5275 in a suitable buffer. b. The target protease (tPA or uPA) is then added to the mixture. c. After a defined incubation period, the chromogenic substrate is introduced. d. The residual protease activity is measured by monitoring the colorimetric change using a spectrophotometer.

Serpin/Serine Protease Selectivity Panel

Objective: To assess the inhibitory activity of TM5275 against a panel of related serine protease inhibitors (serpins) and serine proteases.

Methodology:

-

Panel: A selection of relevant serpins (e.g., antithrombin, alpha-1 antitrypsin) and serine proteases (e.g., thrombin, trypsin, plasmin).

-

Data Analysis: The percentage of inhibition at a high concentration of TM5275 (e.g., 100 μM) is determined to assess its specificity.

Visualizing the Mechanism and Workflow

To further elucidate the interactions and processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the selectivity profile of TM5275.

Conclusion

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TM5275, a Potent Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Activity and Quantitative Data

| Compound | Target | IC50 Value (µM) | Assay Type |

| TM5275 Sodium | PAI-1 | 6.95 | tPA-dependent peptide hydrolysis |

Experimental Protocol: Determination of In Vitro IC50 Value for PAI-1 Inhibition

Principle:

The assay is based on the following two-step enzymatic reaction:

Materials:

-

Recombinant human tPA

-

Plasminogen

-

Chromogenic plasmin-specific substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing a surfactant like Tween 20)

-

TM5275 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Addition: Add the plasminogen and the chromogenic substrate to each well to initiate the colorimetric reaction.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader at regular intervals or at a fixed endpoint.

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the TM5275 concentration.

Signaling Pathway and Mechanism of Action

The Sodium Salt of TM5275: A PAI-1 Inhibitor's Role in Fibrinolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

| Parameter | Value | Reference |

| IC50 | 6.95 µM |

Table 2: Effect of TM5275 on Fibrinolysis in Cell Culture

| Cell Type | Condition | TM5275 Concentration | Effect | Reference |

| Vascular Endothelial Cells (VECs) | - | 20 µM | Significantly prolonged retention of tPA-GFP | |

| Vascular Endothelial Cells (VECs) | - | 100 µM | Significantly prolonged retention of tPA-GFP | |

| Valvular Interstitial Cells (VICs) | LDL Stimulation | Not Specified | Shortened prolonged clot lysis time (CLT) |

Table 3: Pharmacokinetic Profile of TM5275 (Oral Administration)

| Species | Dose | Key Findings | Reference |

| Rodents and Non-human primates | Not specified | Exerts powerful antithrombotic activity. No obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system. |

Experimental Protocols

tPA-Induced Plasma Clot Lysis Assay

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Recombinant tissue-type plasminogen activator (tPA)

-

TM5275 sodium dissolved in a suitable solvent (e.g., DMSO)

-

Calcium chloride (CaCl2)

-

Tissue factor (TF)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm at 37°C

Procedure:

-

Prepare a stock solution of TM5275 in the chosen solvent.

-

In a 96-well plate, add PPP.

-

Add varying concentrations of TM5275 or vehicle control to the wells containing PPP and incubate for a specified time at 37°C.

-

To initiate clotting and fibrinolysis simultaneously, add a solution containing TF, CaCl2, and tPA to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in optical density (absorbance) at 405 nm every 30 seconds for a duration sufficient to observe the full clot formation and lysis curve (typically 2-4 hours).

-

The clot lysis time (CLT) is determined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.

PAI-1 Activity Assay (Chromogenic Substrate Assay)

Materials:

-

Recombinant tPA

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Plasminogen

-

This compound

-

Assay buffer (e.g., Tris-HCl with Tween 20)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Add varying concentrations of TM5275 or vehicle control to the wells and incubate for a predetermined time to allow for inhibitor-target binding.

-

Add plasminogen and the chromogenic plasmin substrate to each well.

-

The residual active tPA will convert plasminogen to plasmin, which will then cleave the chromogenic substrate, resulting in a color change.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.

Visualizations

Caption: Mechanism of TM5275-mediated enhancement of fibrinolysis.

Caption: Experimental workflow for a tPA-induced plasma clot lysis assay.

Caption: Logical relationship of TM5275's effect on the fibrinolytic cascade.

Conclusion

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]

- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of TM5275 in Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for TM5275 from various preclinical studies, providing insights into its potency, in vivo efficacy, and pharmacokinetic profile.

Table 1: In Vitro Potency of TM5275

| Parameter | Value | Description |

| IC | 6.95 µM | The half maximal inhibitory concentration of TM5275 against plasminogen activator inhibitor-1 (PAI-1). |

Table 2: In Vivo Efficacy of TM5275 in Rat Thrombosis Models

| Model | Species | Treatment | Dose (mg/kg) | Effect |

| Arteriovenous Shunt | Rat | TM5275 | 10 | Significantly lower blood clot weight (60.9 ± 3.0 mg vs. 72.5 ± 2.0 mg in vehicle). |

| TM5275 | 50 | Significantly lower blood clot weight (56.8 ± 2.8 mg vs. 72.5 ± 2.0 mg in vehicle). | ||

| Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | TM5275 | 1 - 10 | Antithrombotic effect equivalent to clopidogrel (3 mg/kg).[1] |

Table 3: In Vivo Efficacy of TM5275 in a Non-Human Primate Thrombosis Model

| Model | Species | Treatment | Dose (mg/kg) | Effect |

| Photochemical-Induced Arterial Thrombosis | Cynomolgus Monkey | TM5275 | 10 | Same antithrombotic effect as clopidogrel (10 mg/kg), without enhanced bleeding.[1][2] Total occlusion time significantly reduced (53.9 ± 19.9 mins vs. 119.0 ± 17.4 mins in vehicle).[2] |

Table 4: Pharmacokinetic Parameters of TM5275

| Species | Dose (mg/kg) | Route | C | T | AUC | t | Clearance |

| Rat | 10 | Oral | 17.5 ± 5.2 µM | - | - | - | - |

| Cynomolgus Monkey | 10 | Oral | 18.9 ± 3.7 µmol/L | - | - | - | - |

Note: A comprehensive pharmacokinetic profile with parameters such as Tmax, AUC, t1/2, and Clearance is not fully available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in thrombosis research involving TM5275.

In Vitro PAI-1 Inhibition Assay

Methodology:

-

A tissue plasminogen activator (tPA)-dependent peptide hydrolysis assay is utilized.

-

tPA and a chromogenic tPA substrate are then added to the mixture.

-

The activity of tPA is measured by monitoring the cleavage of the chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.

Rat Arteriovenous (AV) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of TM5275 in a rat model of venous thrombosis.

Methodology:

-

Male Sprague-Dawley rats are anesthetized.

-

The left jugular vein and right carotid artery are exposed and cannulated with polyethylene tubing.

-

The cannulas are connected to form an extracorporeal shunt. A silk thread is placed within a section of the shunt tubing to serve as a thrombogenic surface.

-

TM5275 or vehicle is administered orally prior to the initiation of blood flow through the shunt.

-

The shunt is allowed to function for a specified period (e.g., 30 minutes).

-

After this period, the silk thread with the formed thrombus is carefully removed from the shunt.

-

The wet weight of the thrombus is immediately measured to quantify the extent of thrombosis.

-

The percentage inhibition of thrombus formation by TM5275 is calculated by comparing the thrombus weight in the treated group to the vehicle control group.

Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model

Objective: To assess the efficacy of TM5275 in an arterial thrombosis model.

Methodology:

-

Rats are anesthetized, and the common carotid artery is surgically exposed.[3]

-

A small piece of filter paper saturated with a ferric chloride (FeCl

3) solution (e.g., 10-65%) is applied topically to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury. -

TM5275 or vehicle is administered orally at a specified time before the FeCl

3application. -

Blood flow in the carotid artery is monitored continuously using a Doppler flow probe placed distal to the injury site.

-

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl

3application to the cessation of blood flow. -

The efficacy of TM5275 is determined by its ability to prolong the TTO compared to the vehicle control.

Non-Human Primate Photochemical-Induced Arterial Thrombosis Model

Objective: To evaluate the antithrombotic effect of TM5275 in a more clinically relevant thrombosis model.

Methodology:

-

Cynomolgus monkeys are anesthetized.

-

A photosensitive dye, Rose Bengal, is administered intravenously.

-

A specific artery, such as the saphenous artery, is exposed to a controlled light source (e.g., a green light laser with a wavelength of 540 nm) to induce a photochemical reaction. This reaction generates singlet oxygen, which damages the endothelium and initiates thrombus formation.

-

TM5275 or vehicle is administered orally (e.g., 2 hours) before the induction of thrombosis.

-

Arterial blood flow is monitored for a set period (e.g., 3 hours) after the start of photo-irradiation.

-

The antithrombotic effect is quantified by measuring the total time the artery is occluded during the observation period. A reduction in the total occlusion time in the TM5275-treated group compared to the vehicle group indicates efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to TM5275's role in thrombosis research.

References

- 1. The characterisation of thrombus development in an improved model of arterio-venous shunt thrombosis in the rat and the effects of recombinant desulphatohirudin (CGP 39393), heparin, and iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys | PLOS One [journals.plos.org]

TM5275 Sodium in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PAI-1 in Fibrosis

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and dysfunction of organs such as the liver, lungs, kidneys, and intestines.[1] A central mediator in the progression of fibrosis is Transforming Growth Factor-beta (TGF-β), a cytokine that stimulates the production of ECM proteins and inhibits their degradation.[2][3]

Mechanism of Action of TM5275 Sodium

In hepatic fibrosis models, TM5275 has been shown to suppress the proliferation and activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. This effect is mediated, at least in part, by the inhibition of AKT phosphorylation, a downstream signaling molecule in the TGF-β pathway. In lung fibrosis, TM5275 has been demonstrated to induce apoptosis in myofibroblasts, the key effector cells in pulmonary fibrosis, and inhibit the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin. In intestinal fibrosis, TM5275 administration leads to an upregulation of matrix metalloproteinase 9 (MMP-9), an enzyme involved in ECM degradation.

The following diagram illustrates the proposed mechanism of action of TM5275 in attenuating fibrosis.

Preclinical Evidence of TM5275 in Fibrosis Models

TM5275 has demonstrated significant anti-fibrotic efficacy in various preclinical models of liver, lung, and intestinal fibrosis.

In rat models of metabolic syndrome-related hepatic fibrosis, oral administration of TM5275 markedly ameliorated the development of liver fibrosis. Key findings include the suppression of activated hepatic stellate cell (HSC) proliferation and reduced hepatic production of TGF-β1 and total collagen.

Table 1: Effects of TM5275 on Hepatic Fibrosis Markers in a CDAA-Fed Rat Model

| Parameter | Vehicle Control | TM5275 Treated | % Change | p-value | Reference |

|---|---|---|---|---|---|

| Sirius-Red Positive Area (%) | ~6.5 | ~2.5 | ↓ ~61.5% | <0.05 | |

| α-SMA Positive Area (%) | ~5.0 | ~2.0 | ↓ ~60% | <0.05 | |

| Hepatic TGF-β1 (pg/mg protein) | ~120 | ~80 | ↓ ~33.3% | <0.05 | |

| Hepatic Total Collagen (µg/mg tissue) | ~25 | ~15 | ↓ ~40% | <0.01 | |

| Tgfb1 mRNA (relative expression) | 1.0 | ~0.6 | ↓ ~40% | <0.05 | |

| Col1a1 mRNA (relative expression) | 1.0 | ~0.5 | ↓ ~50% | <0.05 |

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

In a murine model of TGF-β1-induced lung fibrosis, TM5275 treatment almost completely blocked the development of fibrosis. This was evidenced by reduced collagen deposition, restoration of uPA and tPA activities, and induction of apoptosis in myofibroblasts.

Table 2: Effects of TM5275 on Lung Fibrosis Markers in a TGF-β1-Induced Mouse Model

| Parameter | Vehicle Control | TM5275 (40 mg/kg) | % Change | p-value | Reference |

|---|---|---|---|---|---|

| Lung Hydroxyproline (µ g/lung ) | ~1200 | ~600 | ↓ ~50% | <0.05 | |

| Lung Collagen Content (Western Blot) | Markedly Increased | Near Normal | Significant Reduction | Not specified | |

| uPA and tPA Activity | Decreased | Restored | Increased | Not specified |

Quantitative data for some parameters were presented graphically; the table reflects the reported outcomes.

In a mouse model of TNBS (2,4,6-trinitrobenzene sulfonic acid)-induced colitis and intestinal fibrosis, oral administration of TM5275 attenuated collagen accumulation. The anti-fibrotic effect was associated with an upregulation of MMP-9 in the colonic mucosa.

Table 3: Effects of TM5275 on Intestinal Fibrosis Markers in a TNBS-Induced Mouse Model

| Parameter | Vehicle Control | TM5275 (50 mg/kg) | % Change | p-value | Reference |

|---|---|---|---|---|---|

| Tissue Collagen Content (µg/mg) | ~25 | ~15 | ↓ ~40% | <0.05 | |

| MMP-9 Production (pg/mg protein) | ~150 | ~300 | ↑ ~100% | <0.05 |

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TM5275 and the Role of Sodium in Cancer Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of the small molecule inhibitor TM5275 and the distinct role of sodium homeostasis in the context of cancer cell proliferation. Based on current scientific literature, the primary and well-documented mechanism of action for TM5275 in cancer is the inhibition of Plasminogen Activator Inhibitor-1 (PAI-1), which leads to reduced cell viability, decreased proliferation, and the induction of apoptosis.[1][2]

A separate but crucial area of cancer biology involves the dysregulation of intracellular sodium concentration, which is now recognized as a significant contributor to cancer progression. This is primarily mediated by the aberrant activity of ion transporters such as Voltage-Gated Sodium Channels (VGSCs) and the Na+/H+ Exchanger (NHE1).[3][4][5] This altered sodium influx impacts intracellular pH, cell motility, and invasion.

It is important to note that while both TM5275's activity and sodium dysregulation are implicated in controlling cancer cell proliferation, a direct, experimentally-verified link between TM5275's mechanism of action and the modulation of sodium ion channels or intracellular sodium levels has not been established in the reviewed literature. This document will, therefore, address these two topics in distinct sections to provide a clear and accurate summary of the current state of research.

Section 1: TM5275 and its Mechanism of Action via PAI-1 Inhibition

Signaling Pathways

Quantitative Data on Anti-Cancer Activity

TM5275 has demonstrated a dose-dependent effect on the viability and proliferation of various human cancer cell lines.

Table 1: In Vitro Efficacy of TM5275 on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HT1080 | Fibrosarcoma | ~30-40 | |

| HCT116 | Colorectal Cancer | ~40-50 | |

| Daoy | Medulloblastoma | ~10-20 | |

| MDA-MB-231 | Breast Cancer | ~20-30 | |

| Jurkat | T-cell Leukemia | ~20-30 | |

| Ovarian Cancer | Ovarian | Not Specified |

Note: IC50 values are approximate, as extracted from graphical data in the cited literature.

Table 2: Effect of TM5275 on Cancer Cell Proliferation and Apoptosis

| Cell Line | Assay | Treatment | Result | Reference |

|---|---|---|---|---|

| HT1080 | BrdU Incorporation | 50 µM TM5275 | Decrease from 48.5% to 38.1% BrdU positive cells | |

| HCT116 | BrdU Incorporation | 50 µM TM5275 | Decrease from 48.7% to 42.5% BrdU positive cells | |

| HT1080 | Caspase 3/7 Activity | 100 µM TM5275 | ~3-fold increase in activity |

| HCT116 | Caspase 3/7 Activity | 100 µM TM5275 | ~5-fold increase in activity | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of TM5275.

1.3.1 Cell Viability Assay

-

Objective: To determine the concentration of TM5275 that inhibits cancer cell viability by 50% (IC50).

-

Protocol:

-

Seed cancer cells (e.g., HT1080, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of TM5275 (e.g., 0-100 µM) or a DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Record luminescence and normalize the data to the DMSO control to calculate the percentage of survival.

-

Plot the dose-response curve to determine the IC50 value.

-

1.3.2 BrdU Incorporation Proliferation Assay

-

Objective: To measure the effect of TM5275 on DNA synthesis and cell proliferation.

-

Protocol:

-

Culture cells and treat with TM5275 (e.g., 50 µM) or DMSO for a set duration (e.g., 24 hours).

-

Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, to the culture medium and incubate for several hours to allow for its incorporation into the DNA of proliferating cells.

-

Fix, permeabilize, and denature the DNA within the cells.

-

Add a fluorescently-labeled anti-BrdU antibody that specifically binds to the incorporated BrdU.

-

Analyze the cells using fluorescence-activated cell sorting (FACS) to quantify the percentage of BrdU-positive cells in the population.

-

1.3.3 Western Blotting for Apoptosis Markers

-

Objective: To detect the activation of the intrinsic apoptotic pathway.

-

Protocol:

-

Treat cells with TM5275 or DMSO.

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate 30 µg of protein per sample via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-9, cleaved caspase-3, and cleaved PARP (Poly ADP-ribose polymerase).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Section 2: The Role of Altered Sodium Homeostasis in Cancer Cell Proliferation

The tumor microenvironment is characterized by profound metabolic and ionic dysregulation. Cancer cells exhibit an altered intracellular-to-extracellular pH gradient, which is largely driven by the increased extrusion of protons. This process is intricately linked to intracellular sodium ([Na+]i) homeostasis, primarily through the activity of two key types of membrane proteins: the Na+/H+ Exchanger 1 (NHE1) and Voltage-Gated Sodium Channels (VGSCs).

Signaling Pathways and Logical Relationships

2.1.1 Na+/H+ Exchanger 1 (NHE1) NHE1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion. In many cancers, NHE1 is constitutively active, leading to a persistent alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This reversed pH gradient promotes cell proliferation, metabolic adaptation (glycolysis), and the activity of acid-dependent proteases that facilitate invasion. The resulting increase in [Na+]i must be managed by the Na+/K+-ATPase pump, consuming significant cellular energy.

2.1.2 Voltage-Gated Sodium Channels (VGSCs) VGSCs, classically associated with excitable cells like neurons, are aberrantly expressed and active in various cancers, including breast, prostate, and lung cancer. In cancer cells, VGSCs can produce a persistent inward Na+ current that contributes to a sustained elevation of [Na+]i. This Na+ influx is directly linked to enhanced cell motility and invasion. The mechanism involves the localized Na+ influx at the invasive front of the cell (invadopodia), which then drives H+ extrusion via NHE1, creating an acidic microenvironment perfect for matrix degradation.

Quantitative Data on Sodium in Cancer

Direct measurement of intracellular sodium is technically challenging, but studies have consistently shown elevated levels in cancer cells compared to their non-malignant counterparts.

Table 3: Intracellular Sodium Concentrations in Cancer vs. Non-Cancer Cells

| Cell Type | Condition | Intracellular Na+ (mM) | Method | Reference |

|---|---|---|---|---|

| Breast Cancer Cells | Malignant | 15.3 ± 2.2 | Ion-selective microelectrodes | |

| Non-Cancer Breast Cells | Non-malignant | 7.8 ± 1.3 | Ion-selective microelectrodes | |

| Hepatocarcinoma (HCC) | Malignant | 8-10 times higher than healthy hepatocytes | Fluorimetry, ICP-MS | |

| HepG2 Cells | Na+/K+ ATPase inhibition (1mM ouabain) | 128.9 ± 3.9% increase in TQ signal | Sodium Triple-Quantum MRI |

Note: TQ (Triple-Quantum) signal is correlated with intracellular sodium concentration.

Potential Therapeutic Implications

The dependence of cancer cells on altered sodium homeostasis presents a potential therapeutic vulnerability. Pharmacological inhibition of NHE1 or VGSCs could disrupt the favorable alkaline pHi, leading to metabolic stress, reduced proliferation, and decreased invasive potential. While TM5275 is not known to target these channels, this area represents a promising avenue for the development of novel anti-cancer agents.

References

- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Na+-H+ exchanger, pH regulation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology [frontiersin.org]

- 5. Sodium homeostasis in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects of TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5275 Sodium

On-Target Mechanism of Action: PAI-1 Inhibition

Selectivity and Off-Target Profile

Quantitative Data on Selectivity and Potency

| Parameter | Value | Target/System | Reference |

| IC50 | 6.95 μM | PAI-1 | |

| Selectivity | Up to 100 μM | No interference with other serpin/serine protease systems (e.g., α1-antitrypsin/trypsin, α2-antiplasmin/plasmin) | |

| In Vitro Anti-proliferative IC50 | 67 μM | ES-2 ovarian cancer cells | |

| 92.5 μM | JHOC-9 ovarian cancer cells | ||

| >100 μM | JHOC-5, SKOV3, JHOC-7, JHOC-8 ovarian cancer cells |

Preclinical studies have shown that TM5275 does not interfere with other serpin/serine protease systems, including α1-antitrypsin/trypsin and α2-antiplasmin/plasmin, at concentrations up to 100 μM. This high degree of selectivity suggests a low potential for off-target effects related to the broader family of serine protease inhibitors. Furthermore, TM5275 does not affect platelet activity, activated partial thromboplastin time, or prothrombin time, indicating a lack of interference with the coagulation cascade.

Downstream Signaling Effects of PAI-1 Inhibition

Attenuation of TGF-β1 Signaling in Hepatic Stellate Cells

Induction of Apoptosis in Cancer Cells

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in rodents have shown that TM5275 has a favorable profile with oral bioavailability.

Pharmacokinetic and In Vivo Efficacy Data

| Parameter | Value | Species/Model | Reference |

| Plasma Concentration | 17.5 ± 5.2 μM | Rat (after 10 mg/kg oral dose) | |

| Antithrombotic Efficacy | Significant reduction in blood clot weight at 10 and 50 mg/kg (oral) | Rat thrombosis model | |

| 50 mg/kg TM5275 equivalent to 500 mg/kg ticlopidine | Rat thrombosis model | ||

| Anti-fibrotic Efficacy | Marked amelioration of hepatic fibrosis | Rat models of metabolic syndrome | |

| Anti-tumor Efficacy | Increased tumor cell apoptosis and disruptive effect on tumor vasculature | Mouse xenograft models (HT1080 and HCT116) |

Experimental Protocols

In Vitro PAI-1 Inhibition Assay

Cell Viability and Proliferation Assays

Cell viability can be assessed using assays such as the MTT or WST-8 assay. Cells are seeded in 96-well plates and treated with various concentrations of TM5275 for a defined period (e.g., 72 hours). The assay reagent is then added, and the absorbance is measured to determine the number of viable cells. For proliferation assays, cell numbers can be counted at different time points after treatment.

In Vivo Thrombosis Models

The antithrombotic effect of TM5275 can be evaluated in various rodent models.

-

Arteriovenous Shunt Model: An extracorporeal shunt containing a silk thread is placed between the carotid artery and jugular vein. After a set time, the shunt is removed, and the thrombus formed on the thread is weighed. TM5275 is administered orally prior to the procedure.

-

Ferric Chloride-induced Carotid Artery Thrombosis Model: The carotid artery is exposed, and a filter paper soaked in ferric chloride is applied to the artery to induce thrombosis. The time to occlusion is measured.

In Vivo Liver Fibrosis Models

-

Choline-Deficient L-Amino-Acid-Defined (CDAA) Diet Model: Rats are fed a CDAA diet for several weeks to induce steatohepatitis and fibrosis. TM5275 is administered orally during the study period. Liver tissue is then collected for histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis.

-

Porcine Serum-induced Fibrosis in Diabetic Rats: Diabetic rats (e.g., Otsuka Long-Evans Tokushima Fatty rats) receive intraperitoneal injections of porcine serum to induce liver fibrosis. TM5275 is administered orally, and its effects on fibrosis are assessed.

Safety and Toxicity Profile

Preclinical studies in rodents and non-human primates (cynomolgus monkeys) have indicated that TM5275 has a favorable safety profile with low toxicity. No obvious toxicity has been reported in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system. Importantly, TM5275 does not appear to have detrimental effects on hemostatic function, which is a common adverse effect of many antithrombotic agents. Specifically, it does not prolong bleeding time in mice or monkeys.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PAI-1抑制剂 | MCE [medchemexpress.cn]

- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preclinical Toxicity of TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical safety and tolerability of TM5275 sodium. Specific, quantitative preclinical toxicity studies, such as comprehensive acute, sub-chronic, and chronic toxicity assessments, are not publicly available. The experimental protocols described herein are representative examples based on established regulatory guidelines and are intended to illustrate standard methodologies in preclinical toxicology.

Executive Summary

Available Preclinical Safety and Tolerability Data

While specific toxicity study reports are not publicly available, several in vivo efficacy studies provide insights into the tolerability of this compound.

| Study Type | Species | Dose(s) | Route of Administration | Observed Effects/Remarks | Reference |

| Thrombosis Model | Rat | 10 and 50 mg/kg | Not specified | Significantly lower blood clot weights compared to vehicle-treated rats. Described as having "very low toxicity". | |

| Thrombosis Model | Rat | 1 and 3 mg/kg | Not specified | Increased time to primary occlusion in a ferric chloride-treated carotid artery thrombosis model. | |

| Intestinal Fibrosis Model | Mouse | Not specified | Oral | Treatment had no effect on body weight or food intake throughout the experimental duration. | |

| Thrombosis Model | Cynomolgus Monkey | 10 mg/kg | Not specified | Increased time to primary occlusion. Did not affect platelet activity, activated partial thromboplastin time, prothrombin time, or prolong bleeding time. |

Mechanism of Action and Signaling Pathway

Representative Experimental Protocols for Preclinical Toxicity Studies

The following protocols are generalized based on international guidelines (e.g., OECD, ICH) and represent the standard methodologies for assessing the safety of a novel chemical entity.

Acute Oral Toxicity Study

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Species: Rat (e.g., Sprague-Dawley or Wistar), typically using both males and females.

-

Methodology:

-

Dose Selection: A limit test may be performed at 2000 mg/kg or 5000 mg/kg. If mortality occurs, a full study with at least three dose levels is conducted.

-

Administration: A single dose of this compound is administered by oral gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Repeat-Dose Toxicity Study (28-Day)

-

Objective: To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Species: Rat, using an equal number of male and female animals per group.

-

Methodology:

-

Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.

-

Administration: Daily oral administration of this compound for 28 consecutive days.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red and white blood cell counts, platelets) and clinical chemistry (e.g., liver enzymes, kidney function markers). Urine analysis is also performed.

-

Pathology: A full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination.

-

Genotoxicity Assessment

-

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

-

Assays: A standard battery of tests is typically performed:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is an increase in the number of revertant colonies in the presence of the test substance.

-

Methodology: The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

-

In Vitro Micronucleus Assay:

-

Principle: This assay detects chromosomal damage in mammalian cells by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

-

Methodology: Cultured mammalian cells are exposed to this compound, and the frequency of micronucleated cells is determined.

-

-

In Vivo Micronucleus Assay:

-

Principle: This in vivo test assesses chromosomal damage in the bone marrow of rodents.

-

Methodology: Rodents (typically mice or rats) are administered this compound. Bone marrow is collected, and the frequency of micronucleated polychromatic erythrocytes is quantified.

-

-

Caption: Standard Genotoxicity Testing Workflow.

Safety Pharmacology Core Battery

-

Objective: To investigate the effects of this compound on vital physiological functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.

-

Methodologies:

-

Central Nervous System (CNS):

-

Study: A functional observational battery (FOB) or Irwin test in rats.

-

Parameters: Assessment of behavior, coordination, sensory and motor functions, and body temperature.

-

-

Cardiovascular System:

-

Study: Typically conducted in conscious, telemetered dogs or non-human primates.

-

Parameters: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.

-

-

Respiratory System:

-

Study: Whole-body plethysmography in rats.

-

Parameters: Measurement of respiratory rate, tidal volume, and minute volume.

-

-

Caption: Safety Pharmacology Core Battery Workflow.

Conclusion

References

Methodological & Application

Application Notes and Protocols for TM5275 Sodium in Murine In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of TM5275 in various mouse models. This information is intended to serve as a guide for designing experiments. Dose selection should be optimized based on the specific mouse strain, disease model, and experimental endpoints.

Table 1: TM5275 In Vivo Dosages in Mice

| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Reference |

| Lung Fibrosis | C57BL/6 | 40 mg/kg/day | Oral Gavage | 2% DMSO in saline | [1][2] |

| Asthma | Not specified | 40 mg/kg/day | Oral Gavage | 20% DMSO in saline | [3] |

| Intestinal Fibrosis | BALB/c | 10 mg/kg/day and 50 mg/kg/day | Oral Gavage | Carboxymethyl cellulose (CMC) suspension | [4] |

Experimental Protocols

Detailed methodologies for the preparation of dosing solutions and administration are crucial for reproducible in vivo studies.

Protocol 1: Preparation of TM5275 in a Carboxymethyl Cellulose (CMC) Suspension

This protocol is adapted from studies on intestinal fibrosis and is suitable for oral administration of TM5275.

Materials:

-

TM5275 sodium salt

-

Carboxymethyl cellulose (CMC), low viscosity (e.g., 0.5%)

-

Sterile, distilled water or saline

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriate laboratory glassware

Procedure:

-

Prepare the 0.5% CMC Vehicle:

-

Heat sterile water or saline to approximately 60-70°C.

-

Slowly add 0.5 g of CMC powder to 100 mL of the heated water/saline while stirring vigorously with a magnetic stirrer.

-

Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous. This may take several hours.

-

Allow the solution to cool to room temperature. It can be stored at 4°C for up to one week.

-

-

Prepare the TM5275 Suspension:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 50 mg/kg) and the number and weight of the mice to be treated.

-

Weigh the calculated amount of this compound powder.

-

In a separate container, measure the required volume of the 0.5% CMC vehicle.

-

Gradually add the TM5275 powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.

-

It is recommended to prepare the suspension fresh daily before administration.

-

Protocol 2: Preparation of TM5275 in a DMSO Solution

This protocol is based on studies in a lung fibrosis model.

Materials:

-

This compound salt

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl)

-

Sterile tubes for dilution

Procedure:

-

Prepare the Vehicle:

-

To prepare a 2% DMSO in saline solution, add 20 µL of sterile DMSO to 980 µL of sterile saline for every 1 mL of vehicle needed.[1]

-

For a 20% DMSO in saline solution, add 200 µL of sterile DMSO to 800 µL of sterile saline for every 1 mL of vehicle needed.

-

-

Prepare the TM5275 Solution:

-

Calculate the required amount of this compound for the desired dose (e.g., 40 mg/kg).

-

Dissolve the TM5275 powder in the prepared DMSO/saline vehicle to the final desired concentration. Ensure the solution is clear and homogenous.

-

This solution should be prepared fresh before each administration.

-

Protocol 3: Oral Gavage Administration in Mice

This is a standard procedure for administering liquids directly into the stomach of mice.

Materials:

-

Prepared TM5275 dosing solution

-

Appropriately sized gavage needles (18-22 gauge for adult mice, with a ball-tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse to accurately calculate the volume of the dosing solution to be administered. The typical dosing volume should not exceed 10 mL/kg.

-

Properly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and pharynx.

-

-

Gavage Needle Insertion:

-

Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The mouse should swallow the needle as it reaches the pharynx. Allow the needle to pass down the esophagus to the pre-measured mark. Do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the TM5275 solution.

-

Administer the solution at a steady pace to avoid regurgitation and aspiration.

-

-

Post-Administration Care:

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration.

-

Signaling Pathway and Experimental Workflow

TGF-β-PAI-1 Signaling Pathway

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of TM5275 in a mouse model of induced disease.

Caption: General experimental workflow for TM5275 in vivo studies.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Therapeutic Value of Small Molecule Inhibitor to Plasminogen Activator Inhibitor–1 for Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Name: 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate Molecular Formula: C28H26ClN3O5 Molecular Weight: 531.98 g/mol

Mechanism of Action

Caption: Mechanism of TM5275 in the fibrinolytic system.

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies involving oral administration of TM5275.

| Parameter | Species | Dosage | Vehicle | Key Findings | Reference |

| Antithrombotic Efficacy | Rat (Male CD) | 10 and 50 mg/kg | 0.5% Carboxymethyl cellulose (CMC) solution | Significantly lower blood clot weights compared to vehicle-treated rats. | |

| Pharmacokinetics | Rat | 10 mg/kg | Not Specified | Plasma concentration reached 17.5 ± 5.2 μM. | |

| Pharmacokinetics | Mouse (Male ICR) | 50 mg/kg | Not Specified | Blood samples collected at 0, 1, 2, 6, and 24 hours post-administration for concentration determination. | |

| Hepatic Fibrosis | Rat (Fischer-344) | 50 mg/kg/day | In drinking water | Attenuated hepatic fibrosis. | |

| Hepatic Fibrosis | Rat (OLETF) | 50 and 100 mg/kg/day | In drinking water | Attenuated hepatic fibrosis. | |

| Intestinal Fibrosis | Mouse (BALB/c) | Not Specified | Carboxymethyl cellulose (CMC) suspension | Upregulated MMP-9 and decreased collagen accumulation. |

Experimental Protocols

Preparation of TM5275 Sodium for Oral Administration

Materials:

-

This compound powder

-

Vehicle:

-

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

-

Sterile drinking water

-

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for CMC Suspension:

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% CMC solution by dissolving CMC in sterile water. Stir until fully dissolved.

-

Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration.

-

Vortex the suspension thoroughly to ensure uniformity.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Administer the suspension to the animals via oral gavage.

Protocol for Administration in Drinking Water:

-

Calculate the total daily dose of TM5275 required per animal based on its weight and the target dosage (e.g., 50 mg/kg/day).

-

Estimate the daily water consumption of the animals.

-

Dissolve the calculated amount of TM5275 in the corresponding volume of drinking water to achieve the target daily dose.

-

Provide the medicated water to the animals as the sole source of drinking water.

-

Prepare fresh medicated water daily.

In Vivo Antithrombotic Study in Rats

This protocol is adapted from a study investigating the antithrombotic effects of TM5275 in a rat model.

Animals: Male CD rats.

Experimental Groups:

-

Vehicle control (0.5% CMC solution)

-

TM5275 (10 mg/kg)

-

TM5275 (50 mg/kg)

-

Positive control (e.g., ticlopidine 500 mg/kg)

Procedure:

-

Administer the respective treatments (vehicle, TM5275, or positive control) orally by gavage 90 minutes before the surgical procedure.

-

Induce thrombus formation in an arteriovenous shunt.

-

Allow blood to circulate through the shunt for 30 minutes.

-

At the end of the circulation period, retrieve the thrombus.

-

Measure the wet weight of the thrombus.

Caption: Workflow for in vivo antithrombotic study.

Pharmacokinetic Study in Mice

This protocol is based on a study assessing the plasma concentration of TM5275 in mice following oral administration.

Animals: Male ICR mice.

Procedure:

-

Administer TM5275 (50 mg/kg) orally by gavage.

-

Collect heparinized blood samples from the tail vein at the following time points: 0 (pre-dose), 1, 2, 6, and 24 hours post-administration.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Determine the plasma concentration of TM5275 using a validated analytical method, such as reverse-phase high-performance liquid chromatography (HPLC).

Caption: Workflow for pharmacokinetic study in mice.

Safety and Toxicology

TM5275 exhibits a favorable safety profile with very low toxicity observed in mice and rats. In nonhuman primates, it has been shown to have antithrombotic benefits without a significant bleeding effect.

Conclusion

References

- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM5275-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of TM5275 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Caspase-3/7 Activity (Fold Increase) | Reference |

| HT1080 | Fibrosarcoma | 9.7 - 60.3 | ~3-fold at 100 µM | |

| HCT116 | Colorectal Cancer | 9.7 - 60.3 | ~5-fold at 100 µM | |

| Daoy | Medulloblastoma | 9.7 - 60.3 | Not Reported | |

| MDA-MB-231 | Breast Cancer | 9.7 - 60.3 | Not Reported | |

| Jurkat | Acute T Cell Leukemia | 9.7 - 60.3 | Not Reported |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for TM5275-induced apoptosis.

Caption: Proposed signaling pathway of TM5275-induced apoptosis.

Experimental Protocols

Cell Culture and TM5275 Treatment

Materials:

-

Cancer cell line of interest (e.g., HT1080, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

TM5275 (dissolved in DMSO to create a stock solution)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cancer cells in T75 flasks until they reach 70-80% confluency.

-

Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry and western blotting) at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of TM5275 in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest TM5275 concentration.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of TM5275 or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Caption: General workflow for cell culture and TM5275 treatment.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells in a single-cell suspension

-

Cold PBS

-

Flow cytometer

Protocol:

-

Induce apoptosis using TM5275 as described above. Include a negative control (vehicle-treated cells).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 500 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Treated and control cells cultured in white-walled 96-well plates

-

Plate shaker

-

Luminometer

Protocol:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.

-

Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol is for detecting changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment with TM5275, wash the cells with cold PBS and lyse them with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Data Analysis:

-

Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.

References

Application Notes and Protocols: TM5275 Sodium in a Hepatic Fibrosis Rat Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

These notes provide detailed protocols for inducing hepatic fibrosis in rats and for evaluating the anti-fibrotic effects of TM5275, along with representative data and a visualization of the underlying signaling pathway.

Data Presentation

In Vivo Efficacy of TM5275 in a Choline-Deficient L-Amino-Acid-Defined (CDAA) Diet Rat Model of Steatohepatitis

| Parameter | Control | Vehicle | TM5275 |

| Sirius-Red Positive Area (%) | Significantly lower | Markedly increased | Markedly decreased |

| α-SMA-Immunopositive Area (%) | Significantly lower | Markedly increased | Markedly decreased |

| Hepatic Tgfb1 mRNA Expression | Baseline | Increased | Decreased |

| Hepatic Col1a1 mRNA Expression | Baseline | Increased | Decreased |

| Hepatic TGF-β1 Protein Level | Baseline | Increased | Reduced |

| Hepatic Total Collagen Content | Baseline | Increased | Reduced |

Data summarized from Noguchi et al., 2020.

In Vivo Efficacy of TM5275 in a Porcine Serum-Induced Diabetic Rat Model of Hepatic Fibrosis

| Parameter | Control | Vehicle | TM5275 |

| Sirius-Red Positive Area (%) | Significantly lower | Increased | Decreased |

| α-SMA-Immunopositive Area (%) | Significantly lower | Increased | Decreased |

Data summarized from Noguchi et al., 2020.

In Vitro Effects of TM5275 on Rat Hepatic Stellate Cells (HSC-T6)

| Condition | Outcome |

| HSC-T6 Proliferation (rPAI-1 stimulated) | Suppressed by TM5275 |

| HSC-T6 Proliferation (rTGF-β1 stimulated) | Suppressed by TM5275 in a dose-dependent manner |

| rTGF-β1-induced Serpine1 mRNA Expression | Inhibited by TM5275 |

| rTGF-β1-induced Tgfb1 mRNA Expression | Repressed by TM5275 |

| rTGF-β1-induced Col1a1 mRNA Expression | Repressed by TM5275 |

| rTGF-β1-induced AKT Phosphorylation | Inhibited by TM5275 |

Data summarized from Noguchi et al., 2020.

Experimental Protocols

CDAA Diet-Induced Steatohepatitis and Fibrosis in Rats

This model induces severe hepatic fibrosis along with steatohepatitis.

Animals:

-

Fischer 344 rats.

Protocol:

-

Acclimate rats for a minimum of one week before the start of the experiment.

-

Divide rats into three groups: Control, Vehicle, and TM5275.

-

Feed the Control group a standard diet.

-

Feed the Vehicle and TM5275 groups a choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis.

-

From week 6 to week 12, administer TM5275 (e.g., 200 mg/kg, oral gavage, once daily) to the TM5275 group.

-

Administer an equivalent volume of vehicle (e.g., 0.5% carboxymethyl cellulose) to the Vehicle group.

-

At the end of the 12-week period, euthanize the rats and collect blood and liver tissue for analysis.

-

Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section. Stain sections with Sirius Red for collagen deposition and perform immunohistochemistry for α-smooth muscle actin (α-SMA) to identify activated HSCs.

-

Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes such as Tgfb1 and Col1a1.

-

Protein Analysis: Homogenize liver tissue to measure total collagen content (e.g., Sircol Collagen Assay) and TGF-β1 protein levels (e.g., ELISA).

Porcine Serum-Induced Hepatic Fibrosis in Diabetic Rats

This model is used to study the anti-fibrotic effects of a compound independent of its metabolic effects.

Animals:

-

Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model of congenital diabetes).

Protocol:

-

Acclimate OLETF rats.

-

Divide rats into three groups: Control, Vehicle, and TM5275.

-

For the Vehicle and TM5275 groups, induce hepatic fibrosis by intraperitoneal injection of porcine serum (e.g., 0.5 ml/rat, twice weekly) for 6 weeks.

-

Administer TM5275 (e.g., 200 mg/kg, oral gavage, once daily) to the TM5275 group for the duration of the porcine serum injections.

-

Administer an equivalent volume of vehicle to the Vehicle group.

-

The Control group receives no porcine serum or treatment.

-

At the end of the 6-week period, euthanize the rats and collect liver tissue for histological analysis as described in Protocol 1.

In Vitro Hepatic Stellate Cell (HSC) Assays

These assays are used to investigate the direct effects of TM5275 on HSC activation, proliferation, and fibrogenic activity.

Cell Line:

-

HSC-T6 (a rat hepatic stellate cell line).

Protocols:

a) Cell Proliferation Assay:

-

Seed HSC-T6 cells in 96-well plates and culture until sub-confluent.

-

Starve the cells in serum-free medium for 24 hours.

-

Assess cell proliferation using a standard method such as the WST-1 or MTT assay.

b) Gene Expression Analysis:

-

Seed HSC-T6 cells in 6-well plates and culture to 70-80% confluence.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with recombinant TGF-β1 (e.g., 10 ng/ml) with or without TM5275 (e.g., 100 µM) for 24 hours.

c) Western Blot Analysis for Signaling Pathways:

-

Culture and starve HSC-T6 cells as described above.

-

Pre-treat cells with TM5275 for a specified time before stimulating with recombinant TGF-β1.

-

Lyse the cells at various time points after stimulation.

-

Perform Western blot analysis on the cell lysates to detect the phosphorylation status of key signaling proteins such as AKT, ERK1/2, and SMAD2/3.

Visualizations

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]

- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TM5275 Sodium in Intestinal Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Signaling Pathway of TM5275 in Intestinal Fibrosis

Experimental Models of Intestinal Fibrosis

Several mouse models are available to study intestinal fibrosis. The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a well-established and relevant model for studying intestinal fibrosis as it mimics several features of Crohn's disease, including transmural inflammation.

TNBS-Induced Chronic Colitis and Fibrosis Model

This model involves repeated intrarectal administration of TNBS, which induces a T-cell-dependent delayed-type hypersensitivity reaction, leading to chronic inflammation and subsequent fibrosis.

Quantitative Data Summary

The following table summarizes the quantitative data from a study using TM5275 in a TNBS-induced intestinal fibrosis model in BALB/c mice.

| Parameter | Vehicle Control (CMC) | TM5275 (15 mg/kg) | TM5275 (50 mg/kg) |

| Administration | Oral, daily for 2 weeks | Oral, daily for 2 weeks | Oral, daily for 2 weeks |

| Macroscopic Score | Higher | No significant change | Significantly lower |

| Microscopic Score | Higher | No significant change | Significantly lower |

| Tissue Collagen Content | High | No significant change | Significantly reduced |

| MMP-9 Production | Baseline | No significant change | Upregulated |

| Body Weight Change | Loss | No significant attenuation | No significant attenuation |

| Colon Length | Shortened | No significant attenuation | No significant attenuation |

Experimental Protocols

Preparation and Administration of this compound

-

Preparation of Vehicle: Prepare a suspension of carboxymethyl cellulose (CMC) in sterile water. The concentration of CMC used in the reference study is not specified, but a 0.5% (w/v) solution is commonly used.

-

Preparation of TM5275 Suspension: Suspend this compound powder in the CMC vehicle to the desired concentrations (e.g., 15 mg/kg and 50 mg/kg). Ensure the suspension is homogenous before each administration.

-

Administration: Administer the TM5275 suspension or vehicle control orally to the mice daily for the duration of the treatment period.

TNBS-Induced Chronic Colitis and Fibrosis Protocol

This protocol is adapted from a study that successfully induced intestinal fibrosis and tested the efficacy of TM5275.

Materials:

-

BALB/c mice (6-week-old females are cited in the reference study)

-

2,4,6-trinitrobenzene sulfonic acid (TNBS)

-

Ethanol (e.g., 50% v/v)

-

Carboxymethyl cellulose (CMC) for vehicle

-

This compound

-

Catheters for intrarectal administration

Workflow:

Caption: Experimental workflow for the TNBS-induced intestinal fibrosis model and TM5275 treatment.

Procedure:

-

Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.

-

Induction of Colitis:

-

Anesthetize the mice.

-

Intrarectally administer TNBS (e.g., 2% in 50% ethanol) using a catheter. The reference study used 8 repeated injections. The frequency of injections should be optimized for the specific mouse strain and housing conditions.

-

-

Treatment:

-

Begin oral administration of TM5275 or vehicle control after the sixth TNBS injection.

-

Continue daily administration for 2 weeks.

-

-

Monitoring: Monitor the mice for body weight changes, stool consistency, and signs of distress throughout the experiment.

-

Termination and Sample Collection:

-

At the end of the treatment period (after the eighth TNBS injection), euthanize the mice.

-

Collect the colon for macroscopic scoring, histopathological analysis, and biochemical assays.

-

Assessment of Intestinal Fibrosis

-

Macroscopic and Microscopic Scoring: Assess the severity of colitis and fibrosis based on established scoring systems that evaluate parameters such as colon thickness, strictures, and the extent of inflammation and fibrosis in histological sections.

-

Histopathology:

-

Fix colon tissue in 10% neutral buffered formalin and embed in paraffin.

-

Stain 5 µm sections with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

-

Use Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).

-

-

Collagen Quantification:

-

Homogenize a section of the colon tissue.

-